molecular formula C22H29ClN4O8 B13577872 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride

3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride

Cat. No.: B13577872
M. Wt: 512.9 g/mol
InChI Key: JSQIQQXLXFXYNG-UHFFFAOYSA-N
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Description

3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple ethoxy groups and a piperidinyl-dioxoisoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves several steps:

    Formation of the Ethoxy Chain: The initial step involves the reaction of ethylene oxide with ethanolamine to form 2-(2-aminoethoxy)ethanol. This reaction typically occurs under basic conditions using a catalyst such as sodium hydroxide.

    Extension of the Ethoxy Chain: The 2-(2-aminoethoxy)ethanol is further reacted with additional ethylene oxide units to extend the ethoxy chain, forming 2-[2-(2-aminoethoxy)ethoxy]ethanol.

    Coupling with Piperidinyl-Dioxoisoindoline: The extended ethoxy chain is then coupled with a piperidinyl-dioxoisoindoline derivative. This coupling reaction often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the ethylene oxide reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Acyl chlorides

Major Products

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Amines, Alcohols

    Substitution: Substituted amides, Ethers

Scientific Research Applications

3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of protein-ligand interactions and as a linker in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound’s ethoxy chains and amino groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoic acid
  • 2-[2-(2-aminoethoxy)ethoxy]ethanol
  • 2-[2-(2-ethoxyethoxy)ethoxy]ethanamine

Uniqueness

3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is unique due to its combination of ethoxy chains and a piperidinyl-dioxoisoindoline moiety. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29ClN4O8

Molecular Weight

512.9 g/mol

IUPAC Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride

InChI

InChI=1S/C22H28N4O8.ClH/c23-6-8-33-10-12-34-11-9-32-7-5-19(28)24-14-1-2-15-16(13-14)22(31)26(21(15)30)17-3-4-18(27)25-20(17)29;/h1-2,13,17H,3-12,23H2,(H,24,28)(H,25,27,29);1H

InChI Key

JSQIQQXLXFXYNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCN.Cl

Origin of Product

United States

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